

Overview of Arachidonoyl-1-thio-glycerol and Noladin Ether

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Compound of Interest

Compound Name: Arachidonoyl-1-thio-Glycerol

Cat. No.: B571053

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Noladin ether (2-arachidonoyl glyceryl ether or 2-AGE) is a putative endocannabinoid that was first isolated from porcine brain.^[1] It is an ether-linked analog of 2-AG, a modification that confers greater metabolic stability compared to the ester bond in 2-AG, making it a valuable tool for studying cannabinoid receptor pharmacology.^[1]

Arachidonoyl-1-thio-glycerol (ATG), in contrast, is a synthetic thioester analog of 2-AG. The substitution of the ester oxygen with sulfur at the sn-1 position makes it a specific substrate for monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG. It is predominantly used in colorimetric and fluorometric assays to measure MAGL activity.

Head-to-Head Comparison

The primary distinction between these two molecules lies in their principal biological targets. Noladin ether is a direct agonist for cannabinoid receptors, whereas ATG's primary utility is as a substrate for the metabolic enzyme MAGL. There is currently no significant evidence to suggest that ATG acts as a direct ligand for cannabinoid receptors.

Data Presentation

The following table summarizes the key quantitative parameters for noladin ether and the established role of **arachidonoyl-1-thio-glycerol**.

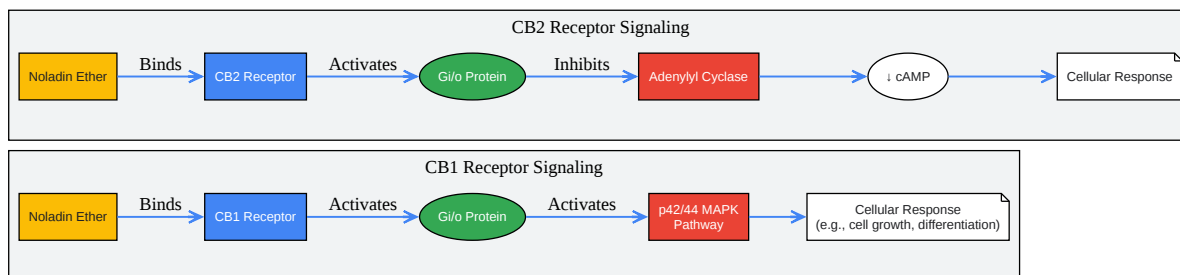
Feature	Noladin Ether	Arachidonoyl-1-thio-glycerol
Primary Target	Cannabinoid Receptors (CB1 and CB2)	Monoacylglycerol Lipase (MAGL)
Chemical Nature	Ether-linked 2-AG analog	Thioester 2-AG analog
CB1 Receptor Binding Affinity (K _i)	21.2 ± 0.5 nM[1]	No reported binding
CB2 Receptor Binding Affinity (K _i)	> 3 µM[1] or 480 nM[2]	No reported binding
CB1 Receptor Functional Activity	Agonist; stimulates p42/44 MAP kinase[3]	Not applicable
CB2 Receptor Functional Activity	Full Agonist; inhibits adenylyl cyclase[2]	Not applicable
Primary Application	In vitro/in vivo studies of cannabinoid receptor function	Assay substrate for MAGL activity

Signaling Pathways and Experimental Workflows

Noladin Ether Signaling Pathway

Noladin ether exerts its effects by binding to and activating cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate downstream signaling cascades.

- **CB1 Receptor:** Activation of the CB1 receptor by noladin ether has been shown to stimulate the p42/44 mitogen-activated protein kinase (MAPK) pathway.[3][4] This pathway is involved in regulating a variety of cellular processes, including cell growth, differentiation, and survival.
- **CB2 Receptor:** At the CB2 receptor, noladin ether acts as a full agonist, leading to the inhibition of adenylyl cyclase.[2] This results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in numerous cellular functions.

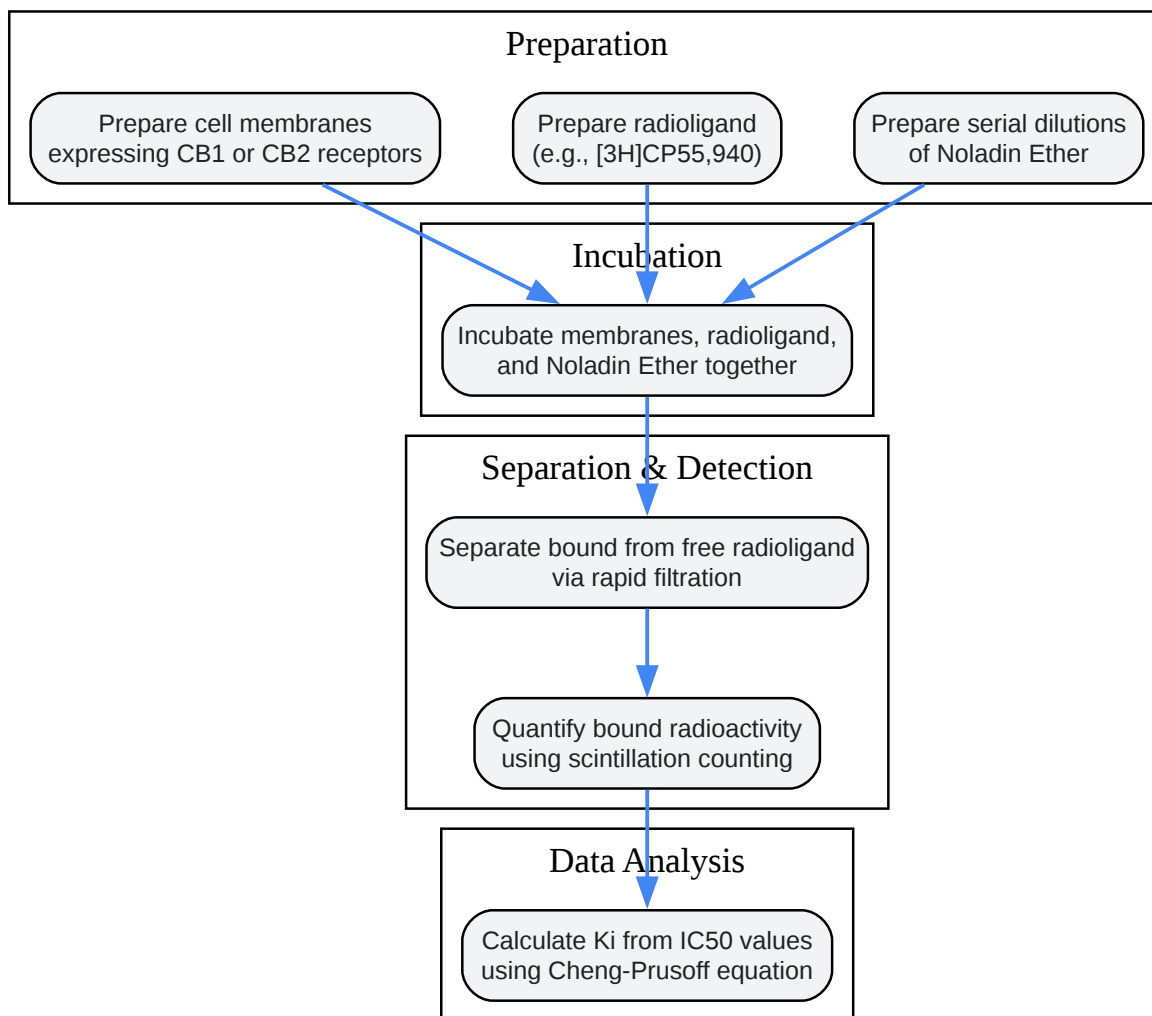


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Noladin Ether Signaling Pathways

Experimental Workflow: Cannabinoid Receptor Binding Assay

To determine the binding affinity of a compound like noladin ether to cannabinoid receptors, a competitive radioligand binding assay is commonly employed. This workflow illustrates the key steps in such an experiment.



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